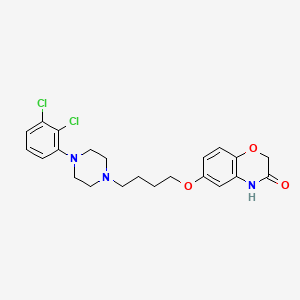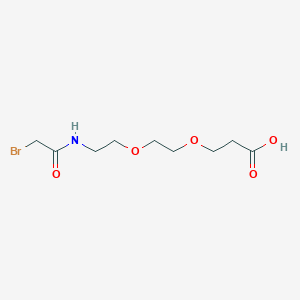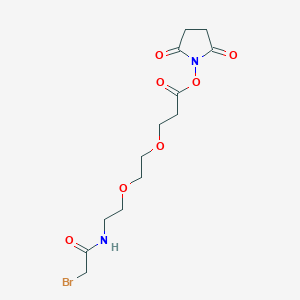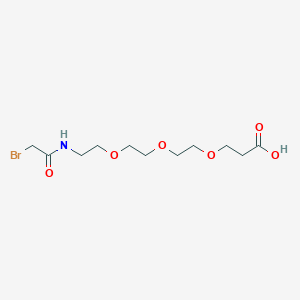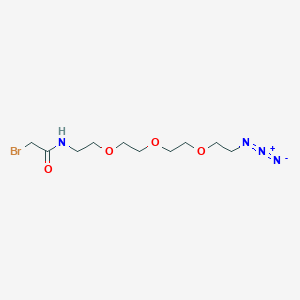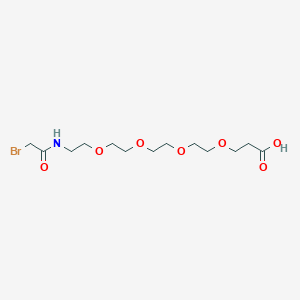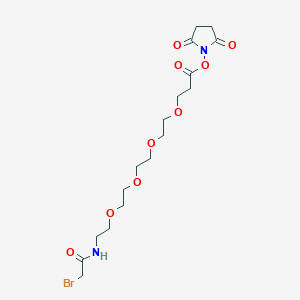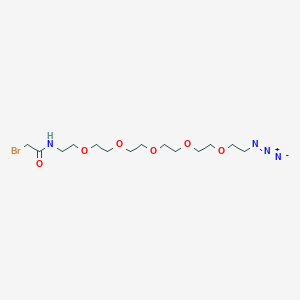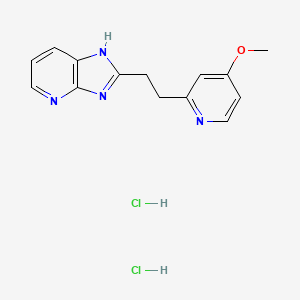
Byk 191023 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BYK 191023 dihydrochloride is a highly selective inhibitor of inducible nitric-oxide synthase (iNOS). This compound interacts with the catalytic center of the enzyme, making it a potent and irreversible inhibitor. It is primarily used in scientific research to study the effects mediated by inducible nitric-oxide synthase both in vivo and in vitro .
Mechanism of Action
Target of Action
Byk 191023 dihydrochloride is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in immune and inflammatory responses.
Mode of Action
This compound interacts with the catalytic center of iNOS, thereby inhibiting its activity . It acts in an NADPH- and time-dependent manner . The IC50 values for iNOS, nNOS, and eNOS are 86 nM, 17000 nM, and 162000 nM respectively , indicating its high selectivity for iNOS over other isoforms.
Result of Action
By inhibiting iNOS and reducing NO production, this compound can modulate the physiological and pathological processes mediated by NO. For instance, it has been shown to reverse pathological hypotension in a rodent endotoxin model .
Biochemical Analysis
Biochemical Properties
Byk 191023 dihydrochloride is known to interact with the catalytic center of the iNOS enzyme . It exhibits IC50 values of 86, 17000, and 162000 nM for iNOS, nNOS, and eNOS respectively, indicating its high selectivity for iNOS .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic center of the iNOS enzyme . This interaction results in the inhibition of iNOS, thereby affecting the production of nitric oxide in cells.
Preparation Methods
The synthesis of BYK 191023 dihydrochloride involves several steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Intermediate Formation: The 4-methoxypyridine undergoes a series of reactions to form an intermediate compound.
Final Product: The intermediate is then reacted with imidazo[4,5-b]pyridine to form BYK 191023. .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
BYK 191023 dihydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazo[4,5-b]pyridine rings.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BYK 191023 dihydrochloride has several scientific research applications:
Chemistry: Used to study the inhibition of inducible nitric-oxide synthase and its effects on various chemical pathways.
Biology: Employed in research to understand the role of nitric-oxide synthase in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions where inducible nitric-oxide synthase plays a role, such as inflammation and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric-oxide synthase
Comparison with Similar Compounds
BYK 191023 dihydrochloride is unique due to its high selectivity and irreversible inhibition of inducible nitric-oxide synthase. Similar compounds include:
SB-218078: Another selective inhibitor of inducible nitric-oxide synthase.
Staurosporine: A broad-spectrum kinase inhibitor with some activity against nitric-oxide synthase.
Mitoxantrone diacetate: A compound with inhibitory effects on various enzymes, including nitric-oxide synthase
These compounds differ in their selectivity, potency, and mechanisms of action, making this compound a valuable tool in specific research contexts.
Properties
IUPAC Name |
2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNITETZYOKESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




